![molecular formula C17H22N6O2 B5560110 N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5560110.png)
N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]tetrahydro-2-furancarboxamide
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Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, including those containing pyridine, pyridazinone, and furan rings, often involves multi-step reactions, including condensation, cycloaddition, and functional group transformations. For example, studies on the synthesis of pyridine and pyridazinone derivatives highlight techniques such as acid-catalyzed transformations, cyclization reactions, and the use of bifunctional reagents to construct new heterocyclic systems (Stroganova et al., 2016).
Scientific Research Applications
Amplifiers of Phleomycin
Research on unfused heterobicycles, including pyridinylpyrimidines with strongly basic side chains, has shown that these compounds can act as amplifiers of phleomycin against Escherichia coli. This suggests a potential application in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Antiprotozoal Agents
Another study synthesized tetrahydro-imidazo[1,2-a]pyridine derivatives and evaluated them as antiprotozoal agents. The findings demonstrate strong DNA affinities and in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential in treating protozoal infections (Ismail et al., 2004).
Furan Ring Transformation
The acid-catalyzed transformation of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to derivatives of a new fused heterocyclic system, demonstrates the compound's versatility in synthesizing diverse heterocycles (Stroganova et al., 2016).
Antimicrobial Evaluation
New thienopyrimidine derivatives have been synthesized and evaluated for antimicrobial activity, indicating the potential of such compounds in developing new antibacterial and antifungal agents (Bhuiyan et al., 2006).
Synthesis of Heterocyclic Compounds
The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems from arylmethylidene derivatives of furan-2(3H)-ones showcases the compound's utility in creating new molecules with potential biological activity (Aniskova et al., 2017).
properties
IUPAC Name |
N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12-4-5-14(20-11-12)21-16-7-6-15(22-23-16)18-8-9-19-17(24)13-3-2-10-25-13/h4-7,11,13H,2-3,8-10H2,1H3,(H,18,22)(H,19,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIIVZUKHJOBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)tetrahydrofuran-2-carboxamide |
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